

An In-depth Technical Guide to Ald-CH2-PEG3-Azide for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ald-CH2-PEG3-Azide

Cat. No.: B605282

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-Azide is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This heterobifunctional reagent possesses two distinct reactive moieties: a terminal aldehyde group and an azide group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.^{[4][5]} The aldehyde functionality allows for covalent modification of biomolecules through reactions with primary amines, such as those found on lysine residues in proteins, via reductive amination. The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The integrated PEG3 spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugates. This guide provides a comprehensive overview of the properties, applications, and detailed protocols for the effective use of **Ald-CH2-PEG3-Azide** in bioconjugation.

Core Properties and Specifications

A clear understanding of the physicochemical properties of **Ald-CH2-PEG3-Azide** is crucial for its successful application. The following table summarizes its key characteristics.

Property	Value	Source(s)
Chemical Name	2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde	
Synonyms	Ald-PEG3-Azide, CHO-PEG3-N3	
CAS Number	1002342-83-7	
Molecular Formula	C8H15N3O4	
Molecular Weight	217.22 g/mol	
Purity	≥95%	
Appearance	Varies (typically a liquid or oil)	-
Solubility	Good solubility in water and most organic solvents	-
Storage Conditions	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	

Bioconjugation Chemistries

Ald-CH₂-PEG3-Azide offers a dual-reactivity approach, enabling a two-step sequential or orthogonal conjugation strategy.

Aldehyde-Mediated Bioconjugation: Reductive Amination

The aldehyde group reacts with primary amines (e.g., the ε-amine of lysine residues on a protein) to form an intermediate imine (Schiff base). This imine is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This reaction is typically performed in a pH range of 6.5-7.5 to favor imine formation and ensure the stability of the protein.

Azide-Mediated Bioconjugation: Click Chemistry

The azide group is a key component for bioorthogonal "click" chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA can be used to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following are detailed protocols for the key bioconjugation reactions involving **Ald-CH₂-PEG₃-Azide**. Optimization may be required for specific applications.

Protocol 1: Reductive Amination of a Protein

Materials:

- Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- **Ald-CH₂-PEG₃-Azide**
- Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
- Quenching solution (e.g., Tris buffer, pH 7.4)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to PBS, pH 7.4, if necessary.
- Reaction Setup: Add a 10- to 20-fold molar excess of **Ald-CH₂-PEG₃-Azide** to the protein solution.
- Incubation: Gently mix and incubate the reaction mixture at room temperature for 2-4 hours.
- Reduction: Add a 20- to 50-fold molar excess of freshly prepared sodium cyanoborohydride to the reaction mixture.
- Incubation: Continue the incubation at room temperature for another 2-4 hours or overnight at 4°C.
- Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris buffer.
- Purification: Purify the resulting azide-functionalized protein using size-exclusion chromatography to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

- Azide-functionalized biomolecule (from Protocol 1)
- Alkyne-containing molecule (e.g., a cytotoxic drug)
- Copper(II) sulfate (CuSO₄) solution
- Ligand solution (e.g., THPTA)
- Sodium ascorbate solution (freshly prepared)
- Purification system

Procedure:

- **Reagent Preparation:** Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in deoxygenated water.
- **Reaction Mixture:** In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:3 to 1:5 molar ratio).
- **Catalyst Premix:** In a separate tube, premix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio).
- **Reaction Initiation:** Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for the biomolecule, 0.5-5 mM for the alkyne, 0.1-1 mM for CuSO₄, and 0.5-5 mM for sodium ascorbate.
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours, protected from light.
- **Purification:** Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

- Azide-functionalized biomolecule (from Protocol 1)
- DBCO- or BCN-containing molecule
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the azide-functionalized biomolecule and the DBCO- or BCN-containing molecule (typically at a 1:1.5 to 1:3 molar ratio) in the reaction buffer.

- Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
- Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography to remove any unreacted reagents.

Applications in Drug Development

The unique properties of **Ald-CH₂-PEG3-Azide** make it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. **Ald-CH₂-PEG3-Azide** can be used to link the antibody and the payload. The aldehyde end can be used to conjugate to the antibody, and the azide end can be subsequently reacted with an alkyne-modified drug. The PEG linker can improve the pharmacokinetics and solubility of the ADC.

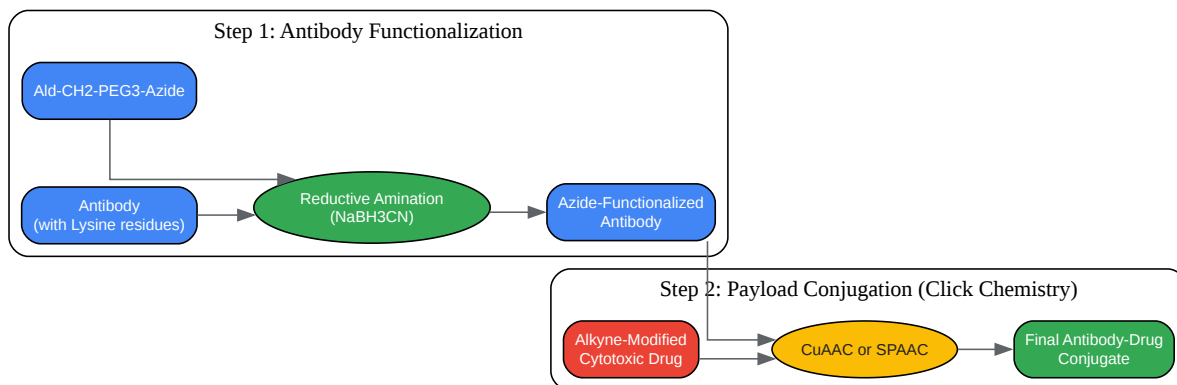
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. PROTACs consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. **Ald-CH₂-PEG3-Azide** can serve as a component of this linker, facilitating the modular synthesis of PROTAC libraries for optimization.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

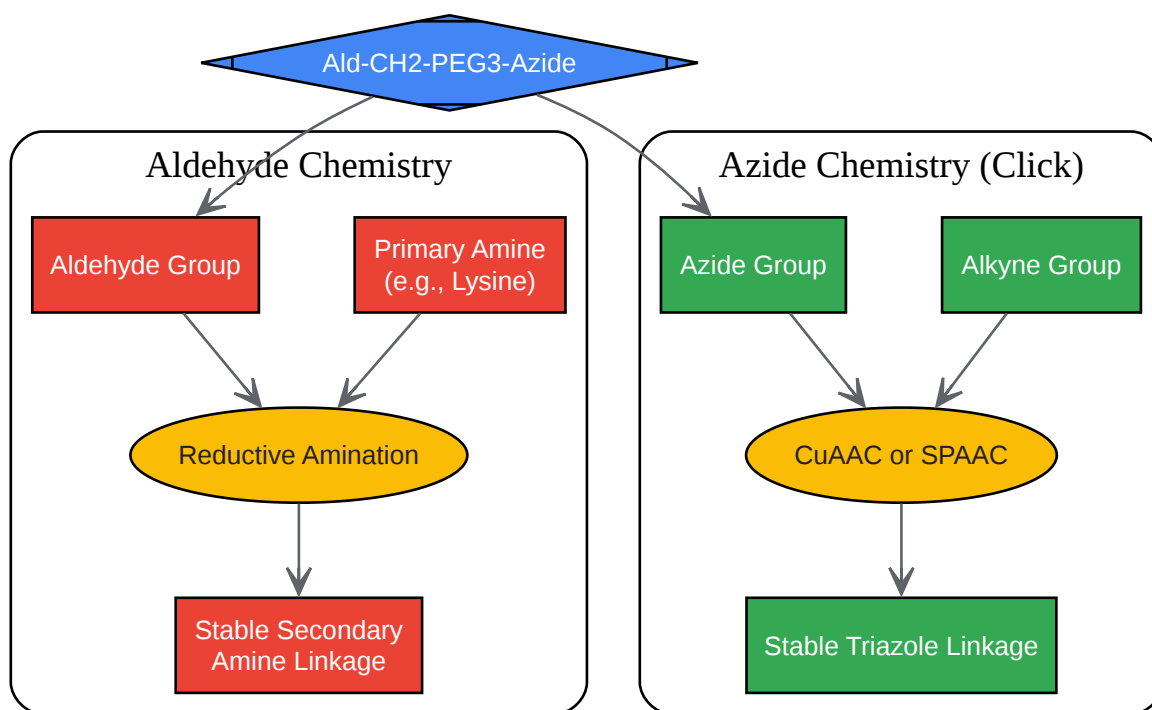
Experimental Workflow for ADC Synthesis



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Caption: Workflow for synthesizing an ADC using **Ald-CH2-PEG3-Azide**.

Logical Relationship of Bioconjugation Reactions



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Caption: Reaction pathways for **Ald-CH₂-PEG₃-Azide** functional groups.

Safety and Handling

Organic azides should be handled with care as they can be potentially explosive, especially in the presence of heavy metals, strong acids, or upon heating. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ald-CH₂-PEG₃-Azide is a powerful and versatile tool for researchers in bioconjugation and drug development. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex biomolecular conjugates like ADCs and PROTACs. By following the detailed protocols and understanding the underlying chemistries outlined in this guide, scientists can effectively leverage this linker to advance their research and development of novel targeted therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ald-CH₂-PEG₃-Azide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605282#ald-ch2-peg3-azide-for-bioconjugation-introduction]

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